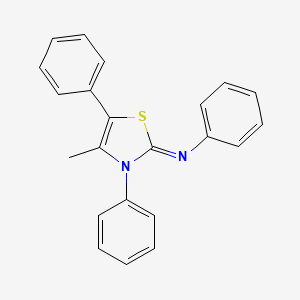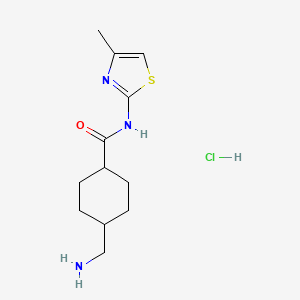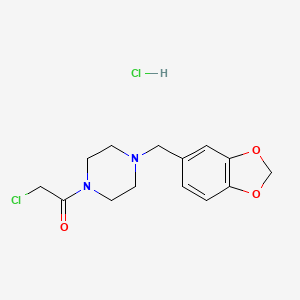
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE is a heterocyclic organic compound with the molecular formula C22H18N2S. This compound is known for its unique structure, which includes a thiazole ring, a phenyl group, and a methyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3,5-diphenylthiazolium salts with aniline derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally synthesized in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine: Similar structure but lacks the methyl group at the 4-position.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other structural aspects.
Uniqueness
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with phenyl and methyl groups makes it a valuable compound for various research applications .
Propiedades
Número CAS |
402721-97-5 |
|---|---|
Fórmula molecular |
C22H18N2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-methyl-N,3,5-triphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2S/c1-17-21(18-11-5-2-6-12-18)25-22(23-19-13-7-3-8-14-19)24(17)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
ZZNCVESWXNAUQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B8270776.png)



![(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester](/img/structure/B8270818.png)
